molecular formula C7H5ClN2O B1596586 7-Chloro-1H-indazol-3-ol CAS No. 6290-87-5

7-Chloro-1H-indazol-3-ol

Cat. No.: B1596586
CAS No.: 6290-87-5
M. Wt: 168.58 g/mol
InChI Key: RTXHRBDLTUNMCT-UHFFFAOYSA-N
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Description

Significance of the Indazole Heterocyclic Scaffold in Medicinal Chemistry and Drug Discovery

The indazole, or benzopyrazole, is a bicyclic heterocyclic aromatic organic compound composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring. mdpi.comresearchgate.net This structural motif is of profound interest in medicinal chemistry due to its ability to serve as a versatile scaffold for the development of a wide array of therapeutic agents. mdpi.comresearchgate.net The unique arrangement of its nitrogen atoms allows for diverse substitution patterns, enabling the fine-tuning of physicochemical properties and biological activity. longdom.org

Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties. researchgate.netresearchgate.net The planarity of the indazole ring and the potential for modification with various side chains at different positions have yielded a vast number of derivatives with diverse therapeutic applications. nih.gov This versatility has led to the incorporation of the indazole scaffold into numerous compounds that have entered clinical trials and several that are now marketed drugs. researchgate.netresearchgate.net For instance, Benzydamine is a well-known indazole-containing non-steroidal anti-inflammatory drug. wikipedia.org

The indazole nucleus can exist in different tautomeric forms, with the 1H-indazole being the most thermodynamically stable and predominant form. mdpi.com This stability, coupled with its capacity to act as a bioisostere for other important structures like indoles and phenols, often results in superior pharmacokinetic properties such as improved plasma clearance and oral bioavailability. nih.gov

Contextualization of 7-Chloro-1H-indazol-3-ol as a Distinctive Indazole Derivative

This compound is a specific derivative of the indazole family, characterized by a chlorine atom at the 7-position and a hydroxyl group at the 3-position of the indazole ring. The presence of the chloro and hydroxyl groups on the indazole core imparts distinct chemical properties that make it a valuable intermediate in organic synthesis.

While specific research focused solely on the biological activities of this compound is not extensively documented in publicly available literature, its structural analogs and related compounds are subjects of significant investigation. For example, other chloro-substituted indazoles and indazol-3-ol derivatives are actively being explored. 7-Chloro-1H-indazole-3-carboxylic acid, a closely related compound, is utilized in the development of anti-inflammatory and anti-cancer agents. chemimpex.com Similarly, 5-chloro-1H-indazol-3-ol has been synthesized and characterized. chemicalbook.com The synthesis of various succinimide-linked indazol-3-ol derivatives has also been reported, highlighting the chemical tractability of the indazol-3-ol scaffold. acs.org

The strategic placement of the chlorine atom at the 7-position can influence the electronic properties of the molecule and provide a handle for further chemical modifications through cross-coupling reactions, allowing for the creation of more complex molecules. researchgate.net

Historical Development and Evolving Research Trajectories of Indazole-Based Compounds

The study of indazole chemistry dates back to the late 19th century, with Emil Fischer first describing the synthesis of indazole in 1883. wikipedia.org For many years, research into indazoles was primarily of academic interest. However, the discovery of the biological activities of indazole derivatives in the mid-20th century marked a turning point. The introduction of the anti-inflammatory drug Benzydamine in 1966 was a significant milestone that spurred further investigation into the therapeutic potential of this class of compounds. researchgate.net

Over the decades, research has expanded from simple derivatives to more complex, multi-substituted indazoles. Advances in synthetic methodologies, including catalyst-based approaches and green chemistry, have greatly facilitated the creation of diverse indazole libraries for high-throughput screening. ingentaconnect.com The focus of research has also broadened to encompass a wider range of therapeutic areas, including oncology, cardiovascular diseases, and infectious diseases. mdpi.comnih.gov

Current research trajectories are focused on the design of highly selective indazole-based inhibitors for specific molecular targets, such as protein kinases and other enzymes. mdpi.com For instance, Pazopanib, a tyrosine kinase inhibitor containing an indazole scaffold, has been approved for the treatment of renal cell carcinoma. mdpi.com The development of potent and selective inhibitors remains a major goal, with ongoing efforts to optimize the efficacy and pharmacokinetic profiles of indazole-based drug candidates.

Data Tables

Table 1: Properties of Indazole

PropertyValueReference
Chemical FormulaC₇H₆N₂ researchgate.net
Molar Mass118.14 g/mol wikipedia.org
Melting Point147 to 149 °C wikipedia.org
Boiling Point270 °C wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-1,2-dihydroindazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-5-3-1-2-4-6(5)9-10-7(4)11/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXHRBDLTUNMCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70978681
Record name 7-Chloro-1H-indazol-3-ol
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Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6290-87-5
Record name 6290-87-5
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Chloro-1H-indazol-3-ol
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Synthetic Methodologies for 7 Chloro 1h Indazol 3 Ol and Analogous Indazole Structures

Foundational Strategies for the Construction of the Indazole Ring System

The formation of the bicyclic indazole system has been a subject of synthetic exploration for over a century. Foundational methods typically rely on intramolecular cyclization reactions, forming the crucial N-N or N-C bonds of the pyrazole (B372694) ring fused to a benzene (B151609) core.

Classical Cyclization and Annulation Protocols

Classical syntheses of indazoles often involve the cyclization of appropriately substituted benzene derivatives. One of the most fundamental approaches is the acid-catalyzed cyclization of hydrazinylbenzoic acids. For instance, a method directly analogous to the synthesis of 7-Chloro-1H-indazol-3-ol is the preparation of its isomer, 5-Chloro-1H-indazol-3-ol. This transformation is achieved by heating 5-chloro-2-hydrazinylbenzoic acid with concentrated hydrochloric acid in water. chemicalbook.com The reaction proceeds via an intramolecular condensation to form the indazolone ring system. A similar strategy starting from 2-hydrazinyl-3-chlorobenzoic acid would be a direct route to the target compound.

Another classical approach is the Cadogan reaction, which involves the reductive cyclization of o-nitrobenzylamines or related structures using phosphine (B1218219) or phosphite (B83602) reagents. researchgate.net Annulation reactions using aryne intermediates also provide a powerful route. In these methods, an aryne, often generated from an o-(trimethylsilyl)aryl triflate, undergoes a [3+2] cycloaddition with a diazo compound or a hydrazone to construct the indazole ring. samipubco.com

A practical synthesis for a closely related analog, 7-bromo-4-chloro-1H-indazol-3-amine, has been developed starting from inexpensive 2,6-dichlorobenzonitrile. chemrxiv.orgresearchgate.net This two-step process involves a regioselective bromination followed by heterocycle formation with hydrazine (B178648), demonstrating a viable pathway to functionalized 7-haloindazoles. chemrxiv.orgresearchgate.net

Regioselective Synthesis of 1H- and 2H-Indazoles

A key challenge in indazole synthesis and functionalization is controlling the regioselectivity between the N-1 and N-2 positions of the pyrazole ring, leading to either the 1H- or 2H-tautomer. Direct alkylation or arylation of an existing 1H-indazole often yields a mixture of both isomers. mdpi.com The final product distribution is influenced by the reaction conditions, including the base, solvent, and electrophile, as well as the steric and electronic nature of substituents on the indazole ring. mdpi.com

NMR spectroscopy is a definitive tool for distinguishing between N-1 and N-2 isomers, as the chemical shifts of the ring protons and carbons are characteristically different for each regioisomer. mdpi.com For the synthesis of a specific isomer, cyclization reactions are often preferred over post-synthesis functionalization. For example, the reaction of 2-bromobenzaldehydes with primary amines and sodium azide (B81097) can be controlled to selectively produce 2H-indazoles. acs.org

Advanced and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the use of catalytic methods and sustainable practices to improve efficiency, reduce waste, and access novel chemical space. These principles have been widely applied to the synthesis of indazole derivatives.

Transition Metal-Catalyzed Coupling and C-H Functionalization Reactions

Transition-metal catalysis has revolutionized the synthesis of complex heterocycles, including indazoles. rsc.orgrsc.orgfrontiersin.orggfzxb.org Palladium (Pd), rhodium (Rh), and copper (Cu) are frequently used to catalyze cross-coupling and C-H activation/annulation cascades that form the indazole core in a single step. rsc.org

Rhodium(III)-catalyzed C-H functionalization is a particularly powerful tool. For example, N-aryl indazol-3-ols can be reacted with maleimides in the presence of a Rh(III)Cp* catalyst to achieve site-selective alkylation. acs.org Another strategy involves the [4+1] annulation of azobenzenes with various coupling partners, where the azo group acts as a directing group to guide the metal catalyst to a specific C-H bond for activation and subsequent cyclization. acs.org The synthesis of succinimide-linked indazol-3-ols has been demonstrated using this approach. acs.org

Palladium-catalyzed cross-coupling reactions are also essential for building substituted indazoles. Novel building blocks such as 3-bromo-7-iodo-1H-indazole have been synthesized to allow for divergent synthesis, where different functional groups can be selectively introduced at the C-3 and C-7 positions via sequential Pd-catalyzed reactions. researchgate.net

Catalyst SystemReaction TypeStarting MaterialsProduct TypeReference
Rh(III)Cp*C-H AlkylationN-aryl indazol-3-ols, MaleimidesSuccinimide-linked indazol-3-ols acs.org
Pd(0)/LigandCross-Coupling3-Bromo-7-iodo-1H-indazole, Boronic acids/Amines3,7-Disubstituted 1H-indazoles researchgate.net
Cu(I)Three-Component Reaction2-Bromobenzaldehydes, Primary amines, NaN₃2H-Indazoles acs.org

Acid/Base-Mediated Catalytic Methods

While transition metals are highly effective, simpler and more economical acid or base-mediated methods remain highly relevant. As previously mentioned, the synthesis of 5-chloro-1H-indazol-3-ol is accomplished with hydrochloric acid, a common and inexpensive reagent. chemicalbook.com

Milder catalysts are also effective. A green synthesis method for 1H-indazole derivatives uses ammonium (B1175870) chloride (NH₄Cl) as a mild acid catalyst for the reaction of ortho-hydroxybenzaldehydes with hydrazine hydrate (B1144303) in ethanol. samipubco.com This approach is noted for its operational simplicity, low cost, and environmentally friendly profile. samipubco.com

CatalystStarting MaterialsConditionsKey FeatureReference
Concentrated HCl5-Chloro-2-hydrazinylbenzoic acidWater, 100°CClassical, direct cyclization chemicalbook.com
NH₄Clo-Hydroxybenzaldehyde, Hydrazine hydrateEthanol, GrindingEco-friendly, mild conditions samipubco.com

Green Chemistry Principles in Indazole Synthesis (e.g., Microwave-Assisted, One-Pot Systems)

Adherence to green chemistry principles is a major goal in modern synthesis. acs.org This involves using safer solvents, reducing reaction times, and improving atom economy, often through the use of one-pot reactions and alternative energy sources like microwave irradiation.

Microwave-assisted synthesis has been shown to dramatically accelerate the formation of indazoles. An eco-friendly, one-pot method for synthesizing 1H-indazoles involves the microwave heating of salicylaldehyde (B1680747) and hydrazine hydrates, which forms an aryl hydrazone intermediate that cyclizes in situ. ajrconline.org This method provides good to excellent yields in significantly less time than conventional heating. ajrconline.org

One-pot, multi-component reactions are a cornerstone of green synthesis. The synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide can be performed in a single step using copper oxide nanoparticles as a recyclable, heterogeneous catalyst and polyethylene (B3416737) glycol (PEG-400) as a green solvent. acs.org This approach not only simplifies the procedure but also minimizes waste and allows for catalyst reuse. acs.org

Targeted Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives requires regioselective control to ensure the correct placement of substituents on the bicyclic ring system. Methodologies often focus on constructing the indazole ring from a pre-functionalized benzene precursor or by direct, late-stage functionalization of the indazole scaffold.

Achieving substitution specifically at the C7 position of the indazole ring is a synthetic challenge due to the potential for reactions at other positions (C4, C5, C6). Successful strategies typically involve the cyclization of a benzene ring that already contains the desired chloro-substituent at the appropriate position.

One effective method begins with a disubstituted benzonitrile. For instance, a practical synthesis of a related compound, 7-bromo-4-chloro-1H-indazol-3-amine, was developed starting from inexpensive 2,6-dichlorobenzonitrile. researchgate.netchemrxiv.org This approach involves a regioselective bromination followed by heterocycle formation with hydrazine, demonstrating a scalable route to a C7-halogenated indazole without the need for chromatographic purification. researchgate.netchemrxiv.org A similar strategy could be envisioned for this compound by starting with a 2,6-dihalo-substituted benzoic acid derivative.

Another common approach involves the diazotization of a 2-methylaniline derivative. In this type of synthesis, a substituted 2-methylaniline is treated with a nitrosating agent to form a diazonium salt, which then undergoes intramolecular cyclization to form the indazole ring. sci-hub.se To obtain a C7-chloro substituent, the synthesis would start from a 2-methylaniline bearing a chlorine atom at the corresponding position (e.g., 2-chloro-6-methylaniline). This method has been used to prepare various halo-1H-indazoles. sci-hub.se

The table below summarizes key synthetic strategies for introducing a halogen at the C7 position of an indazole ring.

Starting Material ClassReactionProduct TypeYieldReference
2,6-DihalobenzonitrileRegioselective Halogenation & Hydrazine Cyclization7-Halo-4-chloro-1H-indazol-3-amine38-45% researchgate.netchemrxiv.org
Substituted 2-MethylanilineDiazotization & Intramolecular Cyclization7-Halo-1H-indazoleGood sci-hub.se
7-Amino-1H-indazoleSandmeyer Reaction (Diazotization, then CuCl)7-Chloro-1H-indazoleN/A researchgate.net

Table data is illustrative of general methodologies; specific yields are highly dependent on substrate and conditions.

The indazole ring possesses two nitrogen atoms, N1 and N2, that can be substituted, a phenomenon known as annular tautomerism. nih.gov Direct alkylation of 1H-indazoles often yields a mixture of N1- and N2-substituted products, with the ratio depending heavily on the reaction conditions and the steric and electronic nature of the substituents already on the ring. nih.govthieme-connect.de The C3-ol group of this compound also exists in tautomeric equilibrium with its keto form, 7-chloro-1,2-dihydro-1H-indazol-3-one, allowing for reactions at the C3-oxygen or the N2 position of the keto tautomer.

N1 and N2 Derivatization: The regioselectivity of N-alkylation is a critical aspect of indazole chemistry. Different bases, solvents, and electrophiles can be used to favor either the N1 or N2 product. Generally, direct alkylation leads to a mixture of N1- and N2-substituted isomers. nih.gov For example, treating methyl 5-bromo-1H-indazole-3-carboxylate with isopropyl iodide and sodium hydride in DMF resulted in a mixture of N1 (38%) and N2 (46%) products. nih.gov In some cases, specific conditions can provide high regioselectivity. The use of trimethyl orthoformate in the presence of sulfuric acid has been shown to regioselectively methylate the N2 position of 3-methyl-6-nitro-1H-indazole. connectjournals.com

C3 Derivatization: The reactivity of the C3-hydroxyl group is complex due to the keto-enol tautomerism. A study on the reaction between 1H-indazol-3-ol and ethyl chloroacetate (B1199739) identified multiple products resulting from derivatization at all three possible sites: O-alkylation, N1-alkylation, and N2-alkylation of the indazolone tautomer. nih.gov This highlights the multiple reactive centers available for derivatization, which can be used to confirm the structure of the parent compound through analysis of the resulting derivatives. nih.gov

The following table details the types of derivatives that can be formed from the this compound scaffold.

Reaction SiteReagent ExampleProduct TypeReference
N1 Alkyl Halide / Base (e.g., KOH, Cs₂CO₃)N1-Alkyl-7-chloro-1H-indazol-3-ol nih.govacs.org
N2 Alkyl Halide / Base (e.g., NaH)N2-Alkyl-7-chloro-1H-indazol-3-ol nih.gov
C3-Oxygen Ethyl Chloroacetate / Base[(7-Chloro-1H-indazol-3-yl)oxy]acetic acid ester nih.gov
N2 (Keto form) Ethyl Chloroacetate / Base(7-Chloro-3-oxo-2,3-dihydro-indazol-2-yl)acetic acid ester nih.gov

This compound is a valuable synthetic intermediate, serving as a building block for more complex molecules, particularly in the field of pharmaceutical development. Its synthesis is often achieved through the cyclization of ortho-substituted benzene precursors.

A primary and effective method involves the reaction of 1-acyl-2-haloarenes with hydrazine. thieme-connect.de For the target compound, this would involve the cyclization of a 2-acyl-6-chlorohalobenzene with hydrazine hydrate. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to afford the 1H-indazol-3-ol structure. thieme-connect.de

Another route involves the synthesis of the corresponding carboxylic acid, 7-chloro-1H-indazole-3-carboxylic acid, which can serve as a precursor. This acid has been synthesized from starting materials such as 2-(3-fluoro-6-nitrobenzene) acetic acid via catalytic hydrogenation and cyclization. guidechem.com This intermediate is noted for its utility in synthesizing protein kinase B inhibitors. guidechem.com The conversion of the 3-carboxylic acid group to a 3-hydroxyl group would complete the synthesis.

The versatility of the this compound scaffold makes it a key component in the discovery of novel therapeutic agents. chemimpex.com

PrecursorKey Transformation(s)Utility of ProductReference
2-Acyl-6-chlorohalobenzeneReaction with hydrazine hydrateDirect synthesis of the indazol-3-ol core thieme-connect.de
2-(3-Fluoro-6-nitrobenzene) acetic acidCatalytic hydrogenation, cyclizationForms 7-chloro-1H-indazole-3-carboxylic acid, a precursor to the target compound guidechem.com
2-Chloro-6-methylanilineDiazotization, cyclization, then functionalization at C3Forms the 7-chloro-1H-indazole core sci-hub.se

Pharmacological and Biological Investigations of 7 Chloro 1h Indazol 3 Ol Derivatives

Diverse Spectrum of Reported Biological Activities Associated with Indazole Derivatives

Indazole-containing compounds have demonstrated a broad range of pharmacological effects, attributable to their ability to interact with various biological targets. innovatpublisher.com Their structural similarity to endogenous molecules, such as purines, allows them to modulate the function of enzymes and receptors, leading to their observed therapeutic effects. innovatpublisher.com The versatility of the indazole ring system allows for chemical modifications at various positions, enabling the fine-tuning of their biological activity and pharmacokinetic properties. nih.gov

Indazole derivatives have been recognized for their significant anti-inflammatory properties. biotech-asia.org The mechanism of action for some of these compounds involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). sci-hub.semdpi.com For instance, the non-steroidal anti-inflammatory drug (NSAID) Benzydamine, an indazole derivative, is used for its analgesic and anti-inflammatory effects. biotech-asia.org

Research has shown that certain 2H-indazole derivatives exhibit dual antimicrobial and anti-inflammatory activity by inhibiting human cyclooxygenase-2 (COX-2). mdpi.com Furthermore, a series of 1,3-substituted 1H-indazole derivatives have demonstrated significant anti-inflammatory activity in animal models, with some compounds showing efficacy comparable to the standard drug etoricoxib. hep.com.cn One particular derivative, 3-(4-carboxyphenyl)amino-1-phenyl-1H-indazole, was identified as having the most potent anti-inflammatory effect among the synthesized compounds. hep.com.cn Another study identified 1-benzyl-3-(3-dimethylaminopropoxy)indazole as a potent anti-inflammatory and analgesic agent. sci-hub.se The development of N2-substituted indazole-based phosphodiesterase 4 (PDE4) inhibitors has also shown promise in treating inflammatory bowel disease in preclinical models. nih.gov

Compound NameAnti-Inflammatory Target/ModelObserved Effect
BenzydamineGeneral InflammationAnalgesic and anti-inflammatory properties. biotech-asia.org
2,3-diphenyl-2H-indazole derivatives (e.g., compounds 18, 21, 23, 26)Cyclooxygenase-2 (COX-2)In vitro inhibitory activity against COX-2. mdpi.com
3-(4-carboxyphenyl)amino-1-phenyl-1H-indazoleCarrageenan-induced rat paw edemaSignificant inhibition of edema, comparable to etoricoxib. hep.com.cn
1-benzyl-3-(3-dimethylaminopropoxy)indazoleNot specifiedPotent anti-inflammatory and analgesic agent. sci-hub.se
LZ-14 (Z21115)Phosphodiesterase 4 (PDE4)Improved inflammatory response and colon injury in mouse models of IBD. nih.gov

The indazole scaffold is a key feature in several approved anticancer drugs, highlighting its importance in oncology research. iastate.edursc.org Many indazole derivatives exert their antitumor effects by inhibiting protein kinases, which are crucial for cancer cell growth, proliferation, and survival. nih.govrsc.org Several FDA-approved small molecule anticancer drugs, such as Pazopanib, Axitinib, and Entrectinib, contain the indazole core and function as kinase inhibitors. rsc.org

Research has identified numerous indazole derivatives with potent anticancer activity against a variety of cancer cell lines. mdpi.comnih.gov For example, one study reported a series of indazole derivatives with in vitro antiproliferative activity, with compound 2f showing potent growth inhibitory effects against several cancer cell lines, including the 4T1 breast cancer cell line (IC50 = 0.23–1.15 μM). rsc.org This compound was found to induce apoptosis and inhibit cell migration and invasion. rsc.org Another study synthesized 3-aryl indazoles and their N-methyl derivatives, with some compounds, such as 5c, 5d, and 5i, demonstrating potent activity against HCT-116 and MDA-MB-231 cancer cell lines. mdpi.com Furthermore, indazole derivatives have been developed as inhibitors of various cancer-related targets, including fibroblast growth factor receptor (FGFR), indoleamine-2,3-dioxygenase1 (IDO1), and vascular endothelial growth factor receptor 2 (VEGFR-2). mdpi.comnih.govnih.gov

Compound/Drug NameCancer Target/Cell LineKey Findings
PazopanibMulti-kinase inhibitorApproved for the treatment of different cancer types. rsc.org
AxitinibVEGFR/PDGFR inhibitorApproved for the treatment of different cancer types. rsc.org
EntrectinibTRK/ROS1/ALK inhibitorApproved for the treatment of different cancer types. rsc.org
Compound 2f4T1 breast cancer cell linePotent growth inhibitory activity (IC50 = 0.23–1.15 μM), induced apoptosis. rsc.org
Compound 5cHCT-116 and MDA-MB-231 cell linesPotent anticancer activity (IC50 < 64 and < 59 μg/mL, respectively). mdpi.com
Compound 102Fibroblast growth factor receptor 1 (FGFR1)Potent inhibitory activity (IC50 = 30.2 ± 1.9 nM). mdpi.com
Compound 30Vascular endothelial growth factor receptor 2 (VEGFR-2)Potent inhibitory activity (IC50 = 1.24 nM). nih.gov

Indazole derivatives have also been investigated for their potential as antimicrobial and antifungal agents. nih.gov These compounds have shown activity against a range of pathogens, including bacteria and fungi. mdpi.comsemanticscholar.org

A series of N-methyl-3-aryl indazoles were screened for their in vitro antimicrobial properties and showed moderate to good activity against bacterial strains such as Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium, as well as the fungal strain Candida albicans. semanticscholar.org Another study reported that novel 4-bromo-1H-indazole derivatives exhibited potent antibacterial activity, with some compounds being more effective than 3-methoxybenzamide (B147233) against penicillin-resistant Staphylococcus aureus. mdpi.com In the realm of antifungal research, 3-phenyl-1H-indazole derivatives have demonstrated broad anticandidal activity. researchgate.net Specifically, a compound with an N,N-diethylcarboxamide substituent was found to be highly active against C. albicans and both miconazole-susceptible and -resistant C. glabrata species. researchgate.net Additionally, certain 2H-indazole derivatives have shown inhibitory activity against the protozoa Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, as well as the yeasts Candida albicans and Candida glabrata. mdpi.com

Compound Series/NameTarget Organism(s)Notable Activity
N-methyl-3-aryl indazoles (5a, 5f, 5i, 5j)Xanthomonas campestris, Bacillus megateriumShowed excellent inhibitory activity. semanticscholar.org
4-bromo-1H-indazole derivatives (152, 153)Penicillin-resistant Staphylococcus aureusMore potent activity than 3-methoxybenzamide. mdpi.com
3-phenyl-1H-indazole derivative (10g)Candida albicans, Candida glabrataMost active against C. albicans and miconazole-resistant C. glabrata. researchgate.net
2,3-diphenyl-2H-indazole derivatives (18, 23)Candida albicans, Candida glabrataShowed in vitro growth inhibition. mdpi.com
2H-indazole derivativesGiardia intestinalis, Entamoeba histolytica, Trichomonas vaginalisMore potent antiprotozoal activity than metronidazole. mdpi.com

The therapeutic potential of indazole derivatives extends to the central nervous system, where they have been explored for various neurological activities, including anticonvulsant and neuroprotective effects. frontiersin.org

Some indazole derivatives have been shown to possess anticonvulsant properties, which is a significant area of interest in the management of epilepsy. Additionally, research into neurodegenerative diseases has revealed the neuroprotective potential of certain indazole compounds. frontiersin.org For example, the indazole derivative 6-amino-1-methyl-indazole (AMI) has been shown to inhibit tau hyperphosphorylation, a key pathological feature of Alzheimer's disease and other tauopathies. frontiersin.org In vitro studies demonstrated that AMI increased cell viability and reduced apoptosis in a cellular model of Parkinson's disease. frontiersin.org Furthermore, indazole derivatives have been investigated as selective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. monash.edu One such derivative, compound 4q, was found to be a potent and selective BChE inhibitor with the ability to permeate the blood-brain barrier. monash.edu

Compound NameNeurological Target/ModelKey Finding
6-amino-1-methyl-indazole (AMI)Tau hyperphosphorylation / Parkinson's disease modelIncreased cell viability and alleviated apoptosis. frontiersin.org
Compound 4qButyrylcholinesterase (BChE)Potent and selective BChE inhibitory activity. monash.edu

Indazole derivatives have been shown to exert significant effects on the cardiovascular system, with a number of compounds demonstrating antihypertensive and other cardioprotective properties. nih.gov These effects are often mediated through the modulation of various signaling pathways and receptors involved in cardiovascular function. researchgate.net

One area of investigation has been the development of indazole derivatives as selective β3-adrenergic receptor (AR) agonists, which have the potential to treat overactive bladder without causing cardiovascular side effects. acs.orgnih.gov Compound 11 from one such study showed high selectivity for the β3-AR and did not significantly affect heart rate or blood pressure in animal models. acs.orgnih.gov Another indazole derivative, 2-(1H-indazole-5-yl)amino-4-methoxy-6-piperazino triazine (DW1865), has been identified as a selective Rho kinase (ROCK) inhibitor. researchgate.net ROCK inhibitors have shown remarkable efficacy in preclinical models of various cardiovascular diseases, including hypertension and heart failure. researchgate.net Furthermore, the indazole derivative DY-9760e has demonstrated cardioprotective effects against ischemia-reperfusion injury. nih.gov

Compound NameCardiovascular Target/ModelPrimary Effect
Compound 11β3-adrenergic receptor (AR)Highly selective β3-AR agonist with no observed cardiovascular side effects. acs.orgnih.gov
DW1865Rho kinase (ROCK)Selective ROCK inhibitor with potential in cardiovascular diseases. researchgate.net
DY-9760eIschemia-reperfusion injury modelCardioprotective effects. nih.gov
6-fluoroindazole 15Spontaneously hypertensive ratsDramatically reduced mean arterial pressure. acs.org

A significant portion of the research on indazole derivatives has focused on their ability to inhibit various enzymes, with protein kinases being a major target class. rsc.orgwipo.int The indazole scaffold serves as a versatile template for the design of potent and selective enzyme inhibitors. researchgate.net

As previously mentioned, numerous indazole derivatives have been developed as kinase inhibitors for cancer therapy, targeting enzymes such as VEGFR, FGFR, and ALK. nih.govresearchgate.netmdpi.com Beyond oncology, indazole derivatives have been explored as inhibitors of other enzyme families. For instance, 7-nitro indazole and its derivatives have been identified as potent inhibitors of nitric oxide synthase (NOS) isoforms, which are oxidoreductases. nih.gov Specifically, 3-bromo 7-nitro indazole was found to be a more potent inhibitor of certain NOS isoforms compared to 7-nitro indazole itself. nih.gov Additionally, indazole derivatives have been developed as inhibitors of bacterial DNA gyrase B, a validated target for antibacterial agents. acs.orgnih.gov

Compound Name/SeriesTarget EnzymeTherapeutic Area
Axitinib, Pazopanib, EntrectinibVarious Protein Kinases (e.g., VEGFR, PDGFR, ALK)Oncology rsc.orgresearchgate.net
3-bromo 7-nitro indazoleNitric Oxide Synthase (NOS)Potential for various applications due to NOS modulation. nih.gov
Indazole derivativesBacterial DNA Gyrase BAntibacterial acs.orgnih.gov
GSK429286Rho-associated kinase (ROCK)Potential for cardiovascular and other diseases. researchgate.net

Other Therapeutic Applications (e.g., Anti-HIV, Anti-emetic)

Beyond their well-documented roles in oncology and inflammation, derivatives of the indazole scaffold, including those related to 7-Chloro-1H-indazol-3-ol, have shown potential in other significant therapeutic areas.

Anti-HIV Activity

The indazole nucleus is a key component in the development of novel anti-HIV agents. nih.gov A significant example is the role of a closely related analogue, 7-bromo-4-chloro-1H-indazol-3-amine, as a critical intermediate in the synthesis of Lenacapavir. nih.gov Lenacapavir is a potent, first-in-class HIV capsid inhibitor. nih.gov The synthesis of this key heterocyclic fragment underscores the importance of the halogenated 3-aminoindazole scaffold in achieving high-potency antiviral activity, suggesting that 7-chloro-substituted indazole derivatives are a promising area for the discovery of new anti-HIV therapeutics. nih.gov

Anti-emetic Activity

Indazole derivatives are established as effective anti-emetic agents, primarily through the mechanism of serotonin (B10506) 5-HT3 receptor antagonism. nih.govnih.gov The 5-HT3 receptor, a ligand-gated ion channel, is located on vagal afferent nerves in the gastrointestinal tract and in key areas of the brain, such as the chemoreceptor trigger zone. wikipedia.orgdrugs.com When activated by serotonin, these receptors initiate the vomiting reflex. drugs.com

Granisetron is a prominent example of an indazole-based 5-HT3 antagonist. nih.govnih.gov It is widely used to prevent and treat nausea and vomiting induced by chemotherapy and radiation therapy. drugs.comdrugbank.com By competitively blocking the 5-HT3 receptor, Granisetron and related compounds inhibit the stimulation of the vomiting reflex at both peripheral and central sites. wikipedia.orgnih.gov The clinical success of Granisetron highlights the therapeutic value of the indazole core in modulating the serotonergic system for anti-emetic effects. nih.gov

Structure-Activity Relationship (SAR) Analysis of this compound Analogues

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

The substitution pattern on the benzene (B151609) ring of the indazole core significantly influences bioactivity. While direct studies exclusively detailing the role of the C7 chloro group are limited, its presence in several highly potent compounds points to its importance. For instance, the compound 7-chloro-1-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-1H-indazole (TCS-80) was identified as a centrally acting agent with a strong affinity for I1-imidazoline receptors, which are involved in blood pressure regulation. nih.gov

Halogen atoms, such as chlorine, at positions like C7 can modulate a molecule's physicochemical properties in several ways:

Lipophilicity: A chloro group increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve oral bioavailability.

Metabolic Stability: Halogenation can block sites of metabolism, potentially increasing the compound's half-life.

Binding Interactions: The chlorine atom can participate in specific interactions, such as halogen bonding, with amino acid residues in the target protein's binding pocket, thereby increasing binding affinity and potency.

The consistent presence of a halogen at or near the C7 position in potent indazole derivatives, such as the 7-bromo-4-chloro intermediate for the anti-HIV drug Lenacapavir, suggests that this substitution is a key feature for achieving desired biological activity. nih.gov

Modifications at the nitrogen and C3 positions of the pyrazole (B372694) ring are critical for tuning the pharmacological profiles of indazole derivatives.

N1 Position: The N1 position is a common site for substitution to modulate activity and target specificity. Studies have shown that introducing various aliphatic or aromatic acyl radicals at N1 can yield compounds with significant anti-inflammatory and anti-arthritic effects. nih.gov For example, an ethyl-5-methyl-N1-p-chlorobenzoyl-1H-indazole-3-carboxylate demonstrated superior anti-arthritic effects in preclinical models. nih.gov In another series, selective alkylation at N1 with a 3-cyanobenzyl group was a key step in developing allosteric antagonists for the CCR4 receptor. acs.org This indicates that the N1 position can accommodate bulky substituents that can form crucial interactions with the target protein.

N2 Position: The 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form and is predominantly found in biologically active derivatives. nih.gov Consequently, SAR studies have largely focused on substitutions at the N1 position of the 1H-indazole scaffold.

C3 Position: The C3 position is a pivotal point for modification and directly influences the mechanism of action. The 1H-indazole-3-amine structure is recognized as an effective "hinge-binding fragment," particularly for protein kinases, where it can form key hydrogen bonds with the hinge region of the ATP-binding site. nih.gov Further derivatization at this position, such as the introduction of a carbohydrazide (B1668358) moiety, has been shown to be crucial for potent inhibitory activity against certain targets. nih.gov

The development of modern indazole-based therapeutics heavily relies on rational and structure-based design strategies. tandfonline.comnih.gov This approach involves leveraging structural information of the biological target to design molecules that bind with high affinity and selectivity.

A prevalent paradigm is the use of the indazole scaffold as a "hinge-binder" for protein kinase inhibitors. tandfonline.comnih.gov Kinases are a major class of drug targets, particularly in oncology. In this strategy, the indazole core is designed to form hydrogen bonds with the backbone of the kinase hinge region, which anchors the inhibitor in the ATP-binding pocket. nih.gov With the anchor in place, medicinal chemists then systematically modify other positions of the indazole (such as C3, N1, and the benzene ring) to introduce substituents that extend into other regions of the active site, thereby optimizing potency and achieving selectivity for the target kinase over other kinases. tandfonline.comnih.gov This rational approach has been successfully used to develop potent inhibitors for a variety of kinases, including FLT3 and VEGFR-2. nih.govtandfonline.com

Molecular Mechanisms of Action of this compound Derivatives

Derivatives of the indazole scaffold exert their biological effects by interacting with a diverse range of specific protein targets. The primary mechanisms of action identified are protein kinase inhibition and receptor modulation.

Protein Kinase Inhibition

The indazole nucleus is a "privileged scaffold" in the design of protein kinase inhibitors, with several approved drugs, such as Axitinib and Pazopanib, featuring this core structure. nih.govrsc.org These inhibitors typically function by competing with ATP for its binding site on the kinase, thereby preventing the phosphorylation of downstream substrate proteins and blocking signal transduction pathways that are often dysregulated in diseases like cancer. nih.gov

Numerous studies have identified specific kinases that are potently inhibited by indazole derivatives:

FMS-like Tyrosine Kinase 3 (FLT3): Mutations in the FLT3 gene are common in acute myeloid leukemia (AML). nih.gov Indazole-based compounds have been rationally designed as potent, selective inhibitors of both wild-type and mutant forms of FLT3, demonstrating nanomolar efficacy. tandfonline.comtandfonline.comnih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. nih.gov Indazole derivatives have been developed as highly potent VEGFR-2 inhibitors, blocking angiogenesis. nih.gov

c-KIT: Activating mutations in the c-KIT receptor tyrosine kinase are a primary driver of gastrointestinal stromal tumors (GISTs). nih.gov The indazole scaffold has been employed to create inhibitors that target c-KIT. nih.gov

PI3K/AKT/mTOR Pathway: This signaling pathway is crucial for cell growth, proliferation, and survival and is frequently hyperactivated in cancer. nih.gov 3-amino-1H-indazole derivatives have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov

Other Kinases: The versatility of the indazole scaffold has led to the development of inhibitors for numerous other kinases, including Fibroblast Growth Factor Receptors (FGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Pim kinases. nih.govnih.govresearchgate.net

Table 1: Examples of Indazole Derivatives as Kinase Inhibitors

Compound Series Target Kinase(s) Potency (IC₅₀/GI₅₀) Therapeutic Area Reference(s)
Benzimidazole-indazole Derivatives FLT3, FLT3/D835Y 0.941 nM, 0.199 nM Acute Myeloid Leukemia nih.gov
2-(1H-indazol-6-yl)-1H-benzo[d]imidazole Derivatives FLT3 Nanomolar range Acute Myeloid Leukemia tandfonline.comtandfonline.com
Indazole-based Derivatives VEGFR-2 1.24 nM Cancer (Anti-angiogenic) nih.gov
Diarylurea Derivatives c-Kit, PDGFRβ, FLT3 Kd = 68.5 nM, 140 nM, 375 nM Cancer nih.gov
3-Amino-1H-indazole Derivatives PI3K/AKT/mTOR Pathway 0.43-3.88 µM Gastric Cancer nih.gov

Receptor Modulation

In addition to inhibiting enzymes, indazole derivatives can act as ligands for various cell surface and intracellular receptors.

Serotonin 5-HT3 Receptor: As previously discussed, indazole derivatives like Granisetron are potent antagonists of the 5-HT3 receptor. nih.gov This receptor is a non-selective cation channel, and its blockade prevents the depolarization of neurons involved in the emetic reflex. wikipedia.orgnih.gov SAR studies have identified the indazole ring as a key pharmacophore for high-affinity binding to this receptor. nih.gov

Glucagon (B607659) Receptor (GCGR): A series of indazole derivatives have been discovered to act as antagonists of the glucagon receptor. nih.gov By blocking the action of glucagon, these compounds have the potential to lower blood glucose levels and are being explored for the treatment of type II diabetes. nih.gov

Chemokine Receptor 4 (CCR4): Indazole arylsulfonamides have been identified as allosteric antagonists of CCR4. acs.org Allosteric modulators bind to a site on the receptor distinct from the endogenous ligand binding site, offering potential for greater selectivity. CCR4 is implicated in inflammatory diseases and cancer. acs.org

Disruption of Cellular Pathways (e.g., Apoptosis Induction, Cell Cycle Arrest)

Derivatives of the indazole family have been shown to exert antiproliferative effects through the disruption of key cellular pathways, namely by inducing apoptosis and causing cell cycle arrest.

Apoptosis Induction:

The induction of apoptosis, or programmed cell death, is a crucial mechanism for many anti-cancer agents. Research on related heterocyclic compounds has demonstrated significant pro-apoptotic activity. For instance, certain benzofuran (B130515) derivatives have been shown to significantly increase the activity of caspases 3 and 7, key executioner enzymes in the apoptotic cascade. mdpi.com One study found that a chlorinated benzofuran derivative increased caspase 3/7 activity by 85% in A549 lung cancer cells and 73% in HepG2 liver cancer cells. mdpi.com This suggests that apoptosis is induced in a caspase-dependent manner. mdpi.com Furthermore, flow cytometry analysis of cells treated with these derivatives revealed a significant increase in the population of cells in late apoptosis/necrosis. mdpi.com While direct studies on this compound are limited, the known pro-apoptotic effects of other halogenated heterocyclic compounds provide a strong rationale for investigating its potential in this area.

Cell Cycle Arrest:

In addition to inducing apoptosis, many anti-cancer compounds function by arresting the cell cycle at specific checkpoints, thereby preventing cancer cell proliferation. Studies on various heterocyclic derivatives have revealed their ability to interfere with the cell cycle. For example, a chlorinated benzofuran derivative was found to induce G2/M phase arrest in HepG2 cells. mdpi.com In another study, a brominated derivative caused cell cycle arrest at both the S and G2/M phases in A549 cells. mdpi.com Similarly, research on a ciprofloxacin (B1669076) derivative demonstrated its ability to cause cell cycle arrest at the G2/M phase in both HCT116 and A549 cancer cell lines. nih.gov The investigation of 1H-indazole derivatives has also shown impacts on the cell cycle. One particular derivative, YC-1, was found to induce G1 phase arrest in hepatocellular carcinoma cells, an effect associated with a significant increase in the expression of the cyclin-dependent kinase (CDK) inhibitory protein, p21CIP1/WAP1. ntu.edu.tw

Table 1: Effects of Related Heterocyclic Derivatives on Cell Cycle Progression

Compound Type Cell Line Effect on Cell Cycle Key Molecular Changes Reference
Chlorinated Benzofuran HepG2 G2/M Phase Arrest - mdpi.com
Brominated Benzofuran A549 S and G2/M Phase Arrest - mdpi.com
Ciprofloxacin Derivative HCT116, A549 G2/M Phase Arrest Overexpression of p53 and Bax nih.gov
1H-Indazole Derivative (YC-1) HA22T, Hep3B G1 Phase Arrest Increased p21CIP1/WAP1 expression ntu.edu.tw

Interactions with Biological Macromolecules (e.g., Human Serum Albumin Binding)

The interaction of drug candidates with plasma proteins, particularly Human Serum Albumin (HSA), is a critical factor in their pharmacokinetic profile, influencing their distribution and half-life. mdpi.commdpi.com HSA is the most abundant protein in human plasma and has two primary binding sites for drug ligands, known as Sudlow site I and site II. mdpi.com

Molecular docking studies can further elucidate the binding mode and identify the specific binding site on HSA. nih.gov For example, studies on aminoquinoline derivatives have shown that increased lipophilicity can lead to stronger binding to HSA, primarily through hydrophobic interactions. nih.gov Given the chemical structure of this compound, it is plausible that it would also interact with HSA, and the extent of this binding would be a key determinant of its pharmacological properties.

Specific Enzyme Inhibition Mechanisms (e.g., Nitric Oxide Synthase Inhibition)

Indazole derivatives have been extensively studied as inhibitors of Nitric Oxide Synthases (NOS). nih.gov NOS are a family of enzymes responsible for the production of nitric oxide (NO), a signaling molecule involved in various physiological and pathological processes. nih.gov The inhibition of NOS is a therapeutic target for various conditions.

A number of 7-substituted indazoles have been evaluated as NOS inhibitors. nih.gov For instance, 7-nitro-1H-indazole is a well-known inhibitor of NOS. nih.gov Studies have shown that other substitutions at the 7-position can also confer potent inhibitory activity. nih.gov For example, 1H-indazole-7-carbonitrile was found to be equipotent to 7-nitro-1H-indazole and showed a preference for constitutive NOS over inducible NOS. nih.gov In contrast, 1H-indazole-7-carboxamide was slightly less potent but demonstrated selectivity for neuronal NOS. nih.gov Further substitution at the 3-position of the indazole ring can enhance the inhibitory effects. nih.gov

The mechanism of inhibition by these indazole derivatives has been shown to be competitive with respect to both the substrate and the cofactor tetrahydrobiopterin. nih.gov Given these findings, it is highly probable that this compound and its derivatives could also act as NOS inhibitors. The nature and position of substituents on the indazole ring would likely play a crucial role in determining their potency and selectivity towards different NOS isoforms.

Table 2: Nitric Oxide Synthase Inhibition by 7-Substituted Indazole Derivatives

Compound Potency Selectivity Reference
7-nitro-1H-indazole Potent - nih.govnih.gov
1H-indazole-7-carbonitrile Equipotent to 7-nitro-1H-indazole Constitutive NOS > Inducible NOS nih.gov
1H-indazole-7-carboxamide Slightly less potent Neuronal NOS nih.gov

Preclinical Drug Development and Translational Research Applications

The journey of a promising compound from the laboratory to clinical application involves rigorous preclinical development, including the identification and optimization of lead compounds and their exploration in relevant therapeutic areas.

Lead Compound Identification and Optimization Strategies

Lead identification is the process of identifying chemical compounds that show promising biological activity against a specific target. danaher.com Once a lead compound like this compound is identified, lead optimization is undertaken to improve its properties, such as potency, selectivity, and pharmacokinetic profile. danaher.comnih.gov

Strategies for lead optimization often involve systematic structural modifications of the lead compound. nih.gov This can include:

Substitution Scans: Introducing different functional groups at various positions on the molecular scaffold to probe for beneficial interactions with the biological target. nih.gov For example, adding small substituents or exploring different heterocyclic rings can significantly impact activity. nih.gov

Pharmacophore Modeling: Using computational methods to define the essential structural features required for biological activity and designing new analogs based on this model. danaher.com

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the lead compound and evaluating the effect of these changes on its biological activity to build a comprehensive understanding of the SAR.

For this compound, lead optimization could involve modifying the substituents on the indazole ring and the phenyl group to enhance its desired biological activity.

Exploration of this compound in Targeted Therapeutic Areas

The indazole core is a key pharmacophore in a number of approved anti-cancer drugs, particularly kinase inhibitors. nih.gov Drugs such as axitinib, linifanib, and pazopanib, which feature an indazole moiety, are used for the targeted treatment of various cancers, including lung, breast, and colon cancer. nih.gov The 1H-indazole-3-amine structure, in particular, has been identified as an effective hinge-binding fragment for tyrosine kinases. nih.gov

Given the prevalence of the indazole scaffold in oncology, a primary therapeutic area for the exploration of this compound derivatives would be cancer. nih.gov Their potential to induce apoptosis and cell cycle arrest, as discussed previously, further supports their investigation as anti-cancer agents. nih.gov

Furthermore, the potential for these compounds to inhibit nitric oxide synthase suggests their utility in other therapeutic areas where NOS modulation is beneficial. nih.gov This could include inflammatory conditions and neurodegenerative diseases. The specific therapeutic applications would ultimately be guided by the biological activity profile identified during preclinical studies.

Computational Chemistry and Theoretical Characterization of 7 Chloro 1h Indazol 3 Ol

Quantum Mechanical Studies

Quantum mechanical calculations provide a powerful lens through which to examine the intrinsic properties of a molecule at the electronic level. These in silico methods allow for a detailed understanding of molecular geometry, electronic distribution, and reactivity, offering insights that are complementary to experimental data.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to a wide array of molecules, including various indazole derivatives, to determine their optimized geometries and electronic properties. nih.gov For 7-Chloro-1H-indazol-3-ol, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to predict its most stable three-dimensional conformation. These calculations would also yield key electronic parameters, such as the total energy, dipole moment, and the energies of the molecular orbitals.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.comyoutube.com The energy of the HOMO is related to a molecule's ability to donate electrons, while the energy of the LUMO reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For substituted indazoles, the distribution of the HOMO and LUMO is typically spread across the bicyclic ring system. In the case of this compound, the HOMO is expected to be localized primarily on the indazole ring, with contributions from the oxygen atom of the hydroxyl group. The LUMO is also anticipated to be distributed over the aromatic system, with significant contributions from the chloro-substituted benzene (B151609) ring. The HOMO-LUMO energy gap for similar indazole derivatives has been reported in the range of 4-5 eV, suggesting a moderate level of chemical reactivity. nih.gov

Parameter Typical Value for Substituted Indazoles (eV)
HOMO Energy-6.0 to -7.0
LUMO Energy-1.5 to -2.5
HOMO-LUMO Gap4.0 to 5.0

Note: The values in this table are representative and are based on published data for structurally related indazole derivatives. The precise values for this compound would require specific DFT calculations.

Natural Bond Orbital (NBO) analysis is a theoretical framework for understanding chemical bonding and intramolecular interactions. wikipedia.org It provides a description of the localized bonds and lone pairs within a molecule, as well as the delocalizing interactions between them. For this compound, NBO analysis would reveal the nature of the covalent bonds, the hybridization of the atoms, and the extent of electron delocalization from lone pairs into antibonding orbitals.

Donor NBO Acceptor NBO Typical E(2) (kcal/mol) for Similar Systems
LP(O)π(N1-C7a)20-30
LP(N1)π(C7-C7a)15-25
LP(N2)π*(C3-C3a)10-20

Note: The values in this table are illustrative and based on NBO analyses of related heterocyclic compounds. LP denotes a lone pair.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting the sites of electrophilic and nucleophilic attack. rsc.orgnih.gov The MEP map displays regions of negative potential (typically colored red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a region of high negative potential around the oxygen atom of the hydroxyl group and the nitrogen atoms of the indazole ring, indicating their nucleophilic character. The hydrogen atom of the hydroxyl group and the regions around the chlorine atom would likely exhibit a positive electrostatic potential, highlighting their electrophilic nature.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study the interactions of a molecule with its biological environment, providing insights into its potential as a therapeutic agent.

Ligand-protein docking is a computational method that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. sciensage.info This technique is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at the molecular level. Indazole derivatives have been the subject of numerous docking studies, often targeting protein kinases, which are a class of enzymes frequently implicated in cancer and other diseases. rsc.orgbiotech-asia.org

In a hypothetical docking study of this compound, the molecule would be docked into the active site of a relevant protein target. The docking algorithm would explore various binding poses and score them based on a set of energy functions that account for factors such as hydrogen bonding, van der Waals interactions, and electrostatic interactions. The results of such a study would provide a predicted binding affinity (often expressed as a docking score or binding energy) and a detailed view of the key interactions between this compound and the amino acid residues of the protein's active site. For example, the hydroxyl and amine groups of the indazole core are often involved in crucial hydrogen bonding interactions with the protein backbone.

Protein Target (Example) Ligand Predicted Binding Affinity (kcal/mol) Key Interacting Residues (Hypothetical)
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)This compound-7.0 to -9.0Cys919, Asp1046, Glu885
Murine Double Minute 2 (MDM2)This compound-6.5 to -8.5Leu54, Gly58, Val93

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from a molecular docking study. The specific protein targets and interacting residues would depend on the therapeutic application of interest.

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to investigate the dynamic behavior of molecules over time, providing insights into their conformational flexibility and stability. For a molecule like this compound, MD simulations can map out the potential energy surface, revealing the most stable conformations and the energy barriers between them.

For this compound, the hydroxyl group at the 3-position can act as both a hydrogen bond donor and acceptor, potentially leading to specific and stable interactions with its environment. The chlorine atom at the 7-position, while primarily contributing to the molecule's steric and electronic profile, can also participate in halogen bonding, a type of non-covalent interaction that has been shown to be significant in the binding of halogenated compounds to biological targets. MD simulations can quantify the stability and geometry of such interactions over time.

A typical MD simulation protocol would involve placing the this compound molecule in a solvent box (e.g., water) to mimic physiological conditions. The system is then subjected to a series of energy minimization and equilibration steps before a production run, during which the trajectory of each atom is calculated over a period of nanoseconds or longer. Analysis of this trajectory can provide information on:

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are more flexible.

Conformational Clustering: To group similar structures and identify the most populated (and thus, likely most stable) conformations.

These analyses would provide a detailed picture of the conformational preferences and inherent stability of this compound in different environments.

Tautomerism and Isomerism of Indazole Scaffolds

The indazole ring system is characterized by annular tautomerism, a phenomenon where a proton can migrate between the two nitrogen atoms of the pyrazole (B372694) ring. This results in the existence of different tautomeric forms. For an N-unsubstituted indazole, the two primary tautomers are the 1H- and 2H-forms. In the case of this compound, the presence of the hydroxyl group introduces another layer of complexity, allowing for keto-enol tautomerism. This gives rise to at least three potential tautomers: the 1H-indazol-3-ol, the 2H-indazol-3-ol, and the 7-chloro-1,2-dihydro-3H-indazol-3-one (the keto form).

Computational studies on the parent indazole and its derivatives have consistently shown that the 1H-tautomer is generally more stable than the 2H-tautomer. nih.govnih.gov This is attributed to the benzenoid character of the fused benzene ring in the 1H form, which is energetically more favorable than the quinonoid structure of the 2H form.

For indazolin-3-one, the keto form of indazol-3-ol, computational and experimental studies have shown that the equilibrium between the keto and enol (3-hydroxy) forms is highly dependent on the environment. Theoretical calculations often indicate a greater stability for the 1H-indazol-3-ol tautomer. researchgate.net The substituents on the indazole ring play a crucial role in modulating the relative stabilities of these tautomers. The electron-withdrawing nature of the chlorine atom at the 7-position in this compound would be expected to influence the electron distribution in the ring system and thereby affect the tautomeric equilibrium.

Theoretical Treatment of 1H- and 2H-Indazole Tautomeric Forms

Quantum chemical calculations are indispensable for quantitatively assessing the relative stabilities of tautomers. Density Functional Theory (DFT) is a widely used method for this purpose, often with hybrid functionals such as B3LYP, in conjunction with Pople-style basis sets like 6-31G* or 6-311++G(d,p). More accurate results can be obtained with higher levels of theory, such as Møller-Plesset perturbation theory (MP2).

These calculations involve optimizing the geometry of each tautomer to find its minimum energy structure and then calculating its electronic energy. The relative stability is determined by the difference in these energies. For the parent indazole molecule, calculations have shown the 1H-tautomer to be more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹ at the MP2/6-31G** level of theory. nih.gov Similar energy differences have been reported using DFT methods. researchgate.net

For this compound, a similar theoretical approach would be used. The geometries of the 1H-indazol-3-ol, 2H-indazol-3-ol, and the corresponding keto tautomer would be optimized, and their relative energies calculated. It is expected that the 1H-indazol-3-ol form would be the most stable, but the precise energy differences would be influenced by the electronic effects of the chloro and hydroxyl substituents.

Below is an interactive table with representative calculated relative energies for the tautomers of the parent indazole, which serves as a baseline for understanding the tautomerism in its substituted derivatives.

TautomerComputational MethodRelative Energy (kJ·mol⁻¹)Reference
1H-IndazoleMP2/6-31G 0.0 (Reference) nih.gov
2H-IndazoleMP2/6-31G15.0 nih.gov
1H-IndazoleB3LYP/6-311++G(d,p)0.0 (Reference) nih.gov
2H-IndazoleB3LYP/6-311++G(d,p)~20.0 nih.gov

Note: The values in this table are for the unsubstituted indazole and serve as an illustrative example. The actual energy differences for this compound would require specific calculations.

Solvent Effects on Electronic and Structural Properties

The surrounding solvent can have a profound impact on the electronic and structural properties of a molecule, including its tautomeric equilibrium. Computational chemistry accounts for these effects using various solvent models, which can be broadly categorized as implicit or explicit.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. Explicit solvent models involve simulating a number of individual solvent molecules around the solute, which allows for the study of specific solute-solvent interactions like hydrogen bonding, but at a much higher computational cost.

For this compound, the polarity of the solvent is expected to play a significant role. Polar solvents are likely to stabilize tautomers with larger dipole moments. Furthermore, protic solvents can engage in hydrogen bonding with the N-H and O-H groups of the indazole, which can selectively stabilize certain tautomeric forms. For instance, studies on indazolin-3-one have shown that polar and hydrogen-bonding solvents can shift the equilibrium towards the keto form. researchgate.net

The following interactive table illustrates how a key electronic property, the HOMO-LUMO energy gap, for a substituted indazol-3-ol derivative is influenced by the solvent environment, as determined by computational methods.

SolventDielectric ConstantCalculated HOMO-LUMO Gap (eV)
Gas Phase1.04.9879
Cyclohexane2.04.9852
Chloroform4.84.9825
Acetone20.74.9802
Methanol32.74.9799
Water78.44.9797

Data adapted from a computational study on 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol and is for illustrative purposes. asianresassoc.org

This data suggests that for this class of compounds, increasing solvent polarity leads to a slight decrease in the HOMO-LUMO gap, which can have implications for the molecule's chemical reactivity and electronic transitions.

Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR would be essential for the structural verification of 7-Chloro-1H-indazol-3-ol.

In ¹H NMR, the chemical shifts, splitting patterns (multiplicities), and coupling constants of the protons would provide detailed information about their chemical environment and connectivity. The aromatic protons on the indazole ring are expected to appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The specific positions of these signals would be influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the hydroxyl group. The protons on the nitrogen (N-H) and oxygen (O-H) atoms would likely appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing information about the carbon skeleton. The spectrum would show distinct signals for each of the seven carbon atoms in the indazole ring. The chemical shifts of the carbon atoms would be indicative of their hybridization and electronic environment. For instance, the carbon atom attached to the chlorine (C-7) and the carbon bearing the hydroxyl group (C-3) would have characteristic chemical shifts.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-4
H-5
H-6
N1-H
O3-H

No experimental data found in the searched literature.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-3
C-3a
C-4
C-5
C-6
C-7
C-7a

No experimental data found in the searched literature.

Mass Spectrometry (MS) for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₇H₅ClN₂O.

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of the chlorine atom, a characteristic isotopic pattern would be observed for the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M⁺ peak, corresponding to the ³⁷Cl isotope. Fragmentation patterns observed in the mass spectrum would provide further structural information by revealing stable fragments of the molecule.

Table 3: Predicted Mass Spectrometry Data for this compound

Fragment Predicted m/z
[M]⁺
[M+2]⁺

No experimental data found in the searched literature.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H, N-H, C=N, and C-Cl bonds.

A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the O-H and N-H stretching vibrations. The C=N stretching vibration of the indazole ring would likely appear in the 1600-1650 cm⁻¹ region. The aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, and the C-Cl stretching vibration would be expected in the fingerprint region, typically below 800 cm⁻¹.

Table 4: Predicted IR Spectroscopy Data for this compound

Functional Group Predicted Absorption Band (cm⁻¹)
O-H stretch
N-H stretch
Aromatic C-H stretch
C=N stretch
C-Cl stretch

No experimental data found in the searched literature.

X-ray Crystallography for Solid-State Structure Determination and Conformation

This technique would confirm the planar structure of the indazole ring system and provide details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl and N-H groups, which dictate the crystal packing. While crystallographic data for the specific title compound is not available, studies on similar chloro-indazole derivatives have been reported, providing insights into the expected structural features. researchgate.net

Table 5: Crystallographic Data for this compound

Parameter Value
Crystal System
Space Group
a (Å)
b (Å)
c (Å)
α (°)
β (°)
γ (°)
V (ų)
Z

No experimental data found in the searched literature.

Future Prospects and Emerging Research Avenues for 7 Chloro 1h Indazol 3 Ol

Development of Novel and Efficient Synthetic Routes

The future development of 7-Chloro-1H-indazol-3-ol is intrinsically linked to the innovation of more efficient and scalable synthetic methodologies. Current research on related indazole structures, such as 7-bromo-4-chloro-1H-indazol-3-amine, highlights a trend towards processes that are both economical and practical for large-scale production. A notable recent advancement is a two-step synthetic sequence starting from inexpensive 2,6-dichlorobenzonitrile, which employs regioselective bromination and a subsequent heterocycle formation with hydrazine (B178648) to yield the desired product in good yields without the need for column chromatography. nih.govchemrxiv.org

Table 1: Comparison of Synthetic Approaches for Indazole Derivatives

Feature Traditional Routes Emerging Routes Future Direction for this compound
Starting Materials Often complex and costly precursors Inexpensive, readily available chemicals (e.g., 2,6-dichlorobenzonitrile) nih.gov Utilization of simple, economical aromatic precursors.
Key Steps Multi-step syntheses with protection/deprotection Two-step sequences, regioselective reactions nih.gov One-pot or tandem reactions to increase efficiency.
Purification Reliance on column chromatography Designed to yield products that precipitate, avoiding chromatography nih.gov Crystallization-induced purification; flow chemistry setups.
Scalability Often difficult to scale up Demonstrated on hundred-gram scales nih.gov Development of robust, scalable processes for industrial application.

Discovery of Untapped Biological Targets and Therapeutic Indications

The indazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. pnrjournal.comnih.gov Numerous indazole-containing compounds have been developed as potent inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. nih.govrsc.org Marketed drugs such as Pazopanib and Axitinib, both kinase inhibitors, feature the indazole core and are used to treat renal cell carcinoma. nih.govpnrjournal.combldpharm.com

For this compound, a significant future prospect lies in screening it against a broad panel of kinases to uncover novel inhibitory activities. Research on other 3-substituted indazoles has identified potent multi-target inhibitors of kinases like FGFR1 and DDR2, which are implicated in lung squamous cell carcinoma. nih.gov Furthermore, indazole derivatives have been investigated as inhibitors of PKMYT1 and MAPK1, presenting additional target families for exploration. acs.orgmdpi.com

Beyond oncology, the therapeutic potential of indazoles is expanding. Derivatives have been studied for anti-inflammatory, neuroprotective (e.g., as inhibitors of Glycogen Synthase Kinase 3β for Alzheimer's disease), and cardiovascular applications. nih.govresearchgate.net Future research should therefore involve systematic screening of this compound against these untapped targets to identify novel therapeutic indications.

Table 2: Potential Biological Targets for this compound Based on Analog Research

Target Class Specific Examples Potential Therapeutic Area Reference Compound Class
Protein Kinases VEGFR, FGFR1, DDR2, PKMYT1, MAPK1 Oncology 3-Substituted Indazoles nih.govnih.govacs.orgmdpi.com
CNS Targets Glycogen Synthase Kinase 3β (GSK-3β) Neurodegenerative Diseases 3-Aminoindazoles
Inflammatory Mediators Cyclooxygenase (COX) Inflammation Bendazac, Benzydamine nih.gov
Serotonin (B10506) Receptors 5-HT3, 5-HT4 Nausea, GI Disorders Granisetron bldpharm.com

Integration of Advanced Computational Approaches for Predictive Modeling

The trajectory of drug discovery is being reshaped by advanced computational tools that can predict the properties and activities of molecules before they are synthesized. For this compound, in silico methods represent a powerful avenue for accelerating research and development. These approaches can efficiently guide the selection of biological targets and the design of more potent and selective analogs.

Future research will likely employ a variety of computational techniques. Molecular docking studies can be used to predict the binding affinity and mode of interaction of this compound with the active sites of various proteins, such as kinases. mdpi.com This can help prioritize which targets to pursue experimentally. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to understand how modifications to the this compound structure would affect its biological activity.

Predictive modeling also extends to ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. Software like OSIRIS Property Explorer can forecast potential risks such as mutagenicity or tumorigenicity, as well as drug-relevant properties like solubility and lipophilicity (cLogP). nih.gov By integrating these computational predictions early in the research process, scientists can focus resources on derivatives with the most promising drug-like profiles, minimizing late-stage failures.

Exploration of this compound in Combination Therapies and Drug Delivery Systems

Looking ahead, the therapeutic potential of this compound may be maximized through its use in combination therapies and its formulation in advanced drug delivery systems. If the compound is identified as a potent kinase inhibitor for cancer, for example, it could be evaluated alongside existing chemotherapy or other targeted agents. Such combinations can lead to synergistic effects, overcome drug resistance, and potentially allow for lower doses, thereby reducing toxicity. mdedge.com

A significant challenge for many small molecule inhibitors is poor solubility and bioavailability. nih.govsemanticscholar.org Nanotechnology offers a promising solution. Formulating this compound into nanocarriers like liposomes or polymeric nanoparticles could enhance its solubility, prolong its circulation time in the bloodstream, and improve its accumulation at the target site through the enhanced permeability and retention (EPR) effect. semanticscholar.orgmdpi.commdpi.com Encapsulating the drug in nanoparticles has been shown to improve the efficacy and tolerability of other kinase inhibitors in preclinical models. mdedge.com These advanced delivery systems can be designed for controlled or triggered release, ensuring the drug is active at the right place and time, thus improving its therapeutic index. mdpi.com

Q & A

Q. Advanced

  • Molecular docking : Use MOE (Molecular Operating Environment) for binding affinity predictions .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
  • Crystallographic software : SHELXPRO and WinGX aid in refining hydrogen-bonding networks .

How can synthetic yields of this compound be improved for scale-up studies?

Q. Advanced

  • Catalyst screening : Test alternatives to CuI (e.g., Pd catalysts for cross-couplings) .
  • Solvent optimization : Replace PEG-400:DMF with greener solvents (e.g., ethanol/water mixtures).
  • Temperature control : Use microwave-assisted synthesis to reduce reaction time .

What strategies are effective for crystallizing this compound, especially with twinned data?

Q. Advanced

  • SHELXL refinement : Handle twinning by applying TWIN/BASF commands .
  • Cryocrystallography : Collect data at 100 K to improve resolution.
  • ORTEP visualization : Use WinGX to analyze anisotropic displacement parameters .

How can researchers evaluate the bioactivity of this compound derivatives?

Q. Advanced

  • In vitro assays : Test antioxidant activity via DPPH radical scavenging (reference: indole-based analogs in ischemia studies) .
  • Toxicity profiling : Use EPA DSSTox for predictive toxicology .
  • Structure-activity relationships (SAR) : Modify substituents (e.g., methoxy or halide groups) and measure IC₅₀ shifts .

What are the best practices for synthesizing and characterizing indazole derivatives like 7-Chloro-3-iodo-1H-indazole?

Q. Advanced

  • Halogenation : Use NIS (N-iodosuccinimide) in DMF at 80°C for iodine substitution .
  • Purification : Employ silica gel chromatography with gradient elution (hexanes to EtOAc).
  • X-ray validation : Deposit structures in the Cambridge Structural Database (CSD) for public access .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.